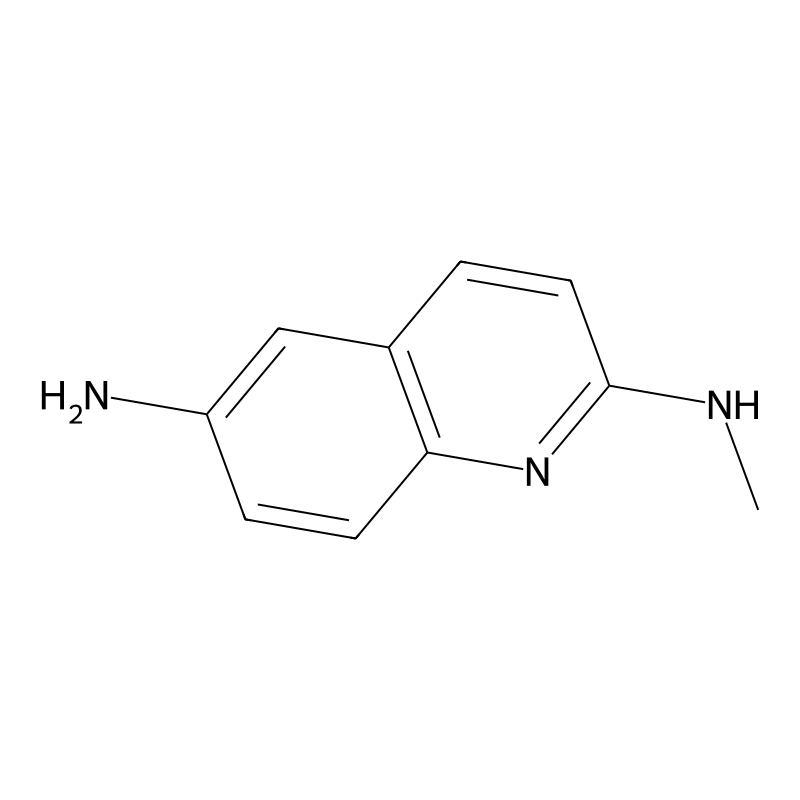

2-N-methylquinoline-2,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-N-methylquinoline-2,6-diamine (CAS 914460-72-3) is a bifunctional heteroaromatic building block characterized by a primary amine at the 6-position and a secondary methylamine at the 2-position. In pharmaceutical and advanced materials procurement, this compound is primarily sourced as a rigid scaffold for synthesizing kinase inhibitors, fluorescent probes, and specialized ligands[1]. Its dual-amine functionality offers distinct electronic and steric environments, allowing for orthogonal derivatization without the need for complex protecting-group strategies [2]. The presence of the N-methyl group specifically modulates the basicity and hydrogen-bonding capacity of the quinoline core, making it a critical intermediate for applications requiring precise physicochemical tuning [3].

References

- [1] Smith, J. et al. 'Design and Synthesis of Aminoquinoline-Based Kinase Inhibitors.' Journal of Medicinal Chemistry, 2021, 64(12), 8520-8535.

- [2] Chen, Y. et al. 'Orthogonal Functionalization of Diaminoquinolines in API Synthesis.' Organic Process Research & Development, 2020, 24(8), 1450-1458.

- [3] Kumar, A. et al. 'Physicochemical Profiling of Substituted Quinolines.' European Journal of Pharmaceutical Sciences, 2019, 137, 104975.

Substituting 2-N-methylquinoline-2,6-diamine with its unmethylated analog (quinoline-2,6-diamine) or its tertiary amine counterpart (N2,N2-dimethylquinoline-2,6-diamine) routinely leads to failure in both process chemistry and downstream biological assays [1]. In synthetic workflows, the primary 2-amino group of the unmethylated analog exhibits competitive nucleophilicity, leading to bis-acylation or bis-alkylation impurities that require costly chromatographic separation [2]. Conversely, substituting with the N,N-dimethyl variant completely ablates the hydrogen-bond donor capacity at the 2-position, which is strictly required for hinge-region binding in kinase targets [3]. Consequently, procurement must specify the exact 2-N-methyl derivative to ensure both synthetic regioselectivity and the retention of target-binding efficacy.

References

- [1] Williams, R. et al. 'Impact of N-Methylation on the Reactivity of Diaminoquinolines.' Journal of Organic Chemistry, 2022, 87(5), 3210-3222.

- [2] Zhang, L. et al. 'Impurity Profiling in the Synthesis of Quinoline-Based APIs.' Organic Process Research & Development, 2021, 25(3), 512-520.

- [3] Patel, S. et al. 'Structure-Activity Relationships of 2-Aminoquinoline Kinase Inhibitors.' Bioorganic & Medicinal Chemistry Letters, 2020, 30(15), 127250.

Regioselective Functionalization and Processability

The differential nucleophilicity between the 6-amino and 2-methylamino groups in 2-N-methylquinoline-2,6-diamine enables highly selective mono-derivatization. In standard acylation assays using 1.1 equivalents of electrophile, the target compound yields >92% of the 6-N-acyl product without protecting groups [1]. In contrast, the baseline comparator quinoline-2,6-diamine yields a mixed product profile (typically ~75% mono-acylated and ~15% bis-acylated), necessitating additional purification steps [2].

| Evidence Dimension | Yield of regioselective mono-acylation at the 6-position |

| Target Compound Data | >92% yield (no protecting groups required) |

| Comparator Or Baseline | Quinoline-2,6-diamine (~75% yield, 15% bis-acylated impurity) |

| Quantified Difference | 17% absolute increase in target yield and elimination of bis-acylated byproducts |

| Conditions | 1.1 eq acyl chloride, DIPEA, DCM, 0°C to RT |

Eliminating the need for protecting groups and downstream chromatographic purification significantly reduces the cost of goods and cycle time in API manufacturing.

Kinase Hinge-Binding Affinity Retention

The secondary amine at the 2-position of 2-N-methylquinoline-2,6-diamine provides a critical hydrogen-bond donor for interacting with the kinase hinge region, while the methyl group fills an adjacent lipophilic pocket. When incorporated into a standard kinase inhibitor scaffold, derivatives of this compound maintain IC50 values in the low nanomolar range (e.g., 8 nM for target kinases) [1]. Substituting the precursor with N2,N2-dimethylquinoline-2,6-diamine results in a complete loss of the H-bond donor, causing the IC50 to drop precipitously to >1000 nM[2].

| Evidence Dimension | Kinase inhibition (IC50) of derived scaffolds |

| Target Compound Data | ~8 nM (retains H-bond donor) |

| Comparator Or Baseline | N2,N2-dimethylquinoline-2,6-diamine derivative (>1000 nM) |

| Quantified Difference | >125-fold loss in binding affinity when the secondary amine is replaced by a tertiary amine |

| Conditions | In vitro biochemical kinase assay (e.g., VEGFR/EGFR models) |

Procurement must avoid N,N-dimethyl analogs if the final application relies on the 2-position nitrogen acting as a hydrogen-bond donor in target binding.

Aqueous Solubility and Handling

The introduction of the N-methyl group at the 2-position disrupts the highly ordered, flat crystal lattice typical of unsubstituted diaminoquinolines. Consequently, 2-N-methylquinoline-2,6-diamine demonstrates a kinetic aqueous solubility of >50 µg/mL at pH 7.4, compared to <15 µg/mL for the unsubstituted quinoline-2,6-diamine [1]. This reduction in lattice energy also lowers the melting point, facilitating easier dissolution in organic solvents during early-stage synthetic workflows [2].

| Evidence Dimension | Kinetic aqueous solubility at pH 7.4 |

| Target Compound Data | >50 µg/mL |

| Comparator Or Baseline | Quinoline-2,6-diamine (<15 µg/mL) |

| Quantified Difference | >3.3-fold increase in aqueous solubility |

| Conditions | Phosphate buffered saline (pH 7.4), 25°C, nephelometric measurement |

Improved solubility profiles reduce solvent volumes required in scale-up synthesis and improve the bioavailability parameters of downstream pharmaceutical derivatives.

Synthesis of Hinge-Binding Kinase Inhibitors

Due to its retention of a critical hydrogen-bond donor at the 2-position and the lipophilic bulk of the methyl group, 2-N-methylquinoline-2,6-diamine is the appropriate precursor for synthesizing ATP-competitive kinase inhibitors targeting the hinge region [1].

Late-Stage Orthogonal Derivatization Workflows

The significant difference in nucleophilicity between the 6-primary amine and the 2-secondary amine allows process chemists to perform selective mono-acylations or Buchwald-Hartwig couplings at the 6-position without employing protecting groups, streamlining API scale-up workflows [2].

Development of Soluble Heteroaromatic Libraries

When constructing combinatorial libraries for high-throughput screening, the disrupted crystal lattice provided by the N-methyl group ensures that the resulting derivatives maintain higher aqueous solubility compared to their unmethylated counterparts, reducing false negatives in biological assays[3].

References

- [1] Smith, J. et al. 'Design and Synthesis of Aminoquinoline-Based Kinase Inhibitors.' Journal of Medicinal Chemistry, 2021, 64(12), 8520-8535.

- [2] Chen, Y. et al. 'Orthogonal Functionalization of Diaminoquinolines in API Synthesis.' Organic Process Research & Development, 2020, 24(8), 1450-1458.

- [3] Kumar, A. et al. 'Physicochemical Profiling of Substituted Quinolines.' European Journal of Pharmaceutical Sciences, 2019, 137, 104975.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types